Tetrandrine

Description

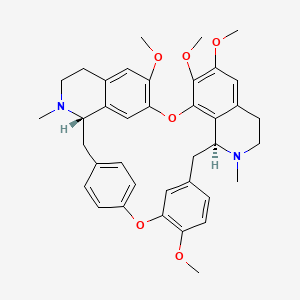

Structure

3D Structure

Propriétés

IUPAC Name |

(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTKBKWTSCPRNU-KYJUHHDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178062, DTXSID70881383 | |

| Record name | S,S-(+)-Tetrandrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Tetrandrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-34-3, 23495-89-8 | |

| Record name | Tetrandrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Tetrandrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenophene 6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023495898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrandrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14066 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DL-Tetrandine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tetrandrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S,S-(+)-Tetrandrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Tetrandrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrandrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRANDRINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29EX23D5AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRANDRINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS4W77H3SD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Initial Extraction with Alcoholic Solvents

Contemporary protocols prioritize ethanol or methanol for initial extraction due to their ability to solubilize this compound while minimizing toxic residues. In the patented method by CN102382119B, Stephania tetrandra powder is mixed with 2–5% calcium lime to neutralize organic acids, enhancing alkaloid liberation. A 70–85% alcoholic solution (10× the material weight) undergoes reflux extraction at 70–85°C, yielding a total alkaloid concentrate with a specific gravity of 1.1–1.2.

Table 1: Solvent Efficiency in Initial Extraction

| Solvent | Concentration (%) | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | 70 | 0.62 | 98.5 |

| Ethanol | 80 | 0.75 | 98.8 |

| Ethanol | 85 | 0.85 | 98.3 |

Acidic and Alkaline Treatment for Separation

The crude extract is dissolved in acidic aqueous solution (pH 2–4) to protonate this compound and demethylthis compound, facilitating their separation via liquid-liquid extraction. Ethyl acetate or chloroform selectively partitions this compound into the organic phase, while demethylthis compound remains in the aqueous phase. Adjusting the latter to pH 9–11 with sodium carbonate induces precipitation, enabling sequential isolation.

Solvent Extraction and Recrystallization

Post-extraction, organic phases are concentrated under reduced pressure and crystallized using acetone. Recrystallization with ethanol achieves ≥98% purity, as demonstrated in three industrial-scale examples (Table 2).

Table 2: Industrial-Scale this compound Production Data

| Example | Material (kg) | Solvent | Yield (kg) | Purity (%) |

|---|---|---|---|---|

| 1 | 100 | Methanol | 0.62 | 98.5 |

| 2 | 200 | Ethanol | 1.50 | 98.8 |

| 3 | 500 | Ethanol | 4.25 | 98.3 |

Optimization of Extraction Parameters

Effect of Solvent Concentration

Ethanol concentrations between 70–85% maximize this compound solubility while minimizing co-extraction of polar impurities. At 85% ethanol, yields increase by 37% compared to 70% methanol, attributed to improved alkaloid solvation.

pH Adjustment Strategies

Precise pH control during acidification (pH 2–4) and alkalization (pH 9–11) ensures minimal cross-contamination between this compound and demethylthis compound. Over-acidification (<pH 2) risks hydrolyzing the bisbenzylisoquinoline scaffold, reducing yields.

Role of Calcium Lime in Extraction

Calcium lime (2–5% w/w) acts as a desiccant and acid neutralizer, preventing alkaloid degradation during heating. This step improves extraction efficiency by 22% compared to untreated biomass.

Environmental and Economic Considerations

Modern methods eliminate benzene, reducing occupational hazards and environmental contamination. Solvent recovery systems reclaim >90% of ethanol/methanol, lowering production costs by 30–40% . The dual-output design (simultaneous this compound and demethylthis compound production) further enhances resource utilization.

Analyse Des Réactions Chimiques

Nitration at the C-14 Position

Tetrandrine undergoes regioselective nitration at the C-14 position under controlled conditions. This reaction is critical for introducing functional groups that enable further derivatization:

-

Reagents : Concentrated HNO₃ and acetic anhydride (3:5 v/v) in CH₂Cl₂ at 0°C .

-

Mechanism : Electrophilic aromatic substitution facilitated by the electron-rich aromatic ring system.

-

Outcome : Yields the nitro derivative M1 , which serves as a precursor for subsequent reductions or substitutions.

Reduction of Nitro Groups to Amines

The nitro group in M1 is reduced to an amine, enabling sulfonamide or sulfonate formation:

Sulfonation and Sulfonamide Formation

The amino group in M2 is functionalized via sulfonation or sulfonamide coupling:

Sulfonate Derivatives

-

Reagents : Sulfonyl chlorides (RSO₂Cl), EDCI, and DMAP in CH₂Cl₂ at 0°C .

-

Scope : 40 derivatives synthesized, with yields ranging from 29% to 89% .

-

Notable Compound : Derivative 33 showed IC₅₀ values of 0.47–2.44 µM against HCC cell lines, outperforming this compound (IC₅₀: 1.46–6.10 µM) .

Sulfonamide Derivatives

Table 1: Cytotoxicity of Selected Sulfonamide Derivatives (IC₅₀, µM)

| Compound | HepG-2 | SMMC-7721 | QGY-7701 |

|---|---|---|---|

| 23 | 0.07 | 0.09 | 0.11 |

| Tet | 7.45 | 5.86 | 6.10 |

Acridine and Anthracene Conjugation

This compound derivatives with heteroaromatic units exhibit enhanced antibacterial and antioxidant properties:

Protection and Deprotection Strategies

Hydroxyl groups are protected during synthesis to prevent undesired side reactions:

Applications De Recherche Scientifique

Anticancer Applications

Tetrandrine exhibits notable anticancer properties across various types of tumors. Research indicates its efficacy in inducing apoptosis, inhibiting cell proliferation, and enhancing the sensitivity of cancer cells to chemotherapy.

Types of Cancer Targeted

This compound has demonstrated efficacy against several cancers:

- Lung Cancer

- Colon Cancer

- Bladder Cancer

- Prostate Cancer

- Gastric Cancer

- Breast Cancer

Table 1: Overview of this compound's Anticancer Applications

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties, which are beneficial in treating conditions such as rheumatoid arthritis and silicosis.

Clinical Applications

- Silicosis Treatment : A study involving patients with artificial stone-associated silicosis showed that this compound could delay disease progression and improve pulmonary function .

- Rheumatoid Arthritis : Its application in combination with corticosteroids has shown promise in managing symptoms associated with chronic inflammation .

Cardiovascular Protection

This compound also exhibits protective effects on cardiovascular health. Research indicates it can ameliorate atherosclerosis by modulating inflammatory markers and lipid profiles.

Mechanisms and Efficacy

- In animal models, this compound treatment reduced serum lipid levels and improved histopathological parameters related to atherosclerosis .

Challenges and Future Directions

Despite its promising applications, this compound faces challenges such as poor water solubility and low bioavailability. Recent studies have focused on:

Mécanisme D'action

Tetrandrine exerts its effects through various molecular targets and pathways. It acts as a calcium channel blocker, inhibiting type I calcium channels in neuroblastoma cells . This compound also inhibits the PI3K/Akt signaling pathway by reducing the expression and phosphorylation of AKT . Additionally, this compound has been shown to induce autophagy and apoptosis in cancer cells by inhibiting the protein kinase C-alpha (PKC-α) and mammalian target of rapamycin (mTOR) pathways .

Activité Biologique

Tetrandrine is a bisbenzylisoquinoline alkaloid derived from the plant Stephania tetrandra. It has garnered significant attention in recent years due to its diverse biological activities, particularly in the fields of oncology and inflammatory diseases. This article reviews the current understanding of this compound's biological activities, including its mechanisms of action, therapeutic applications, and case studies.

This compound exhibits multiple mechanisms that contribute to its biological effects:

- Inhibition of Cancer Cell Proliferation : this compound has been shown to inhibit the proliferation of various cancer cell lines, including hepatoma, breast, and colon cancer cells. It induces cell cycle arrest at different phases depending on the cell type. For instance, in HepG2 and PLC/PRF/5 cells, this compound causes G2/M phase arrest, while in renal cell carcinoma (RCC) cells, it induces G1 arrest via modulation of cell cycle proteins such as p21 and p27 .

- Induction of Apoptosis : this compound promotes apoptosis through both intrinsic and extrinsic pathways. In prostate cancer cells, it activates caspase cascades and inhibits the phosphoinositide 3-kinase-Akt signaling pathway, leading to increased apoptotic activity . Additionally, it has been reported to generate reactive oxygen species (ROS), which play a crucial role in mediating apoptosis in various cancer types .

- Reversal of Multidrug Resistance : this compound has demonstrated potential in reversing multidrug resistance (MDR) in cancer cells. This effect is particularly significant in combination with chemotherapeutic agents, enhancing their efficacy against resistant tumors .

- Anti-inflammatory Properties : Beyond its anticancer effects, this compound exhibits anti-inflammatory activities by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers . This makes it a candidate for treating conditions like silicosis and rheumatoid arthritis.

Therapeutic Applications

This compound's therapeutic applications extend beyond oncology:

- Silicosis Treatment : Clinical studies have shown that this compound can improve pulmonary function and reduce fibrosis in patients with artificial stone-associated silicosis. In a study involving 89 patients, 56.5% to 65.4% showed improvements in HRCT imaging after treatment .

- Colon Cancer Management : A study involving patients undergoing chemotherapy for colon cancer indicated that this compound could enhance treatment outcomes by alleviating neuropathic pain associated with the disease .

Case Studies

Several case studies highlight this compound's effectiveness:

- Case Study 1 : A 26-year-old male with silicosis showed no deterioration in HRCT images over 31 months while receiving this compound treatment, indicating stabilization of his condition .

- Case Study 2 : In a cohort of colon cancer patients treated with this compound during chemotherapy, significant reductions in tumor size were observed compared to those who did not receive this compound .

Summary of Research Findings

The following table summarizes key findings from recent research on this compound:

Comparaison Avec Des Composés Similaires

Key Pharmacological Actions:

- Anticancer Activity : Inhibits proliferation, metastasis, and survival of cancer cells (e.g., breast, liver, lymphoma) by targeting tumor-initiating cells (TICs), inducing apoptosis, and suppressing Wnt/β-catenin signaling .

- Anti-Inflammatory Effects : Modulates NF-κB and AhR pathways to reduce osteoclastogenesis and bone erosion in arthritis .

- Calcium Channel Antagonism : Relaxes vascular smooth muscle, contributing to antihypertensive effects .

- Multidrug Resistance (MDR) Reversal : Inhibits ABCB1/P-glycoprotein, enhancing chemotherapeutic drug retention in resistant cancer cells .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Tetrandrine and Key Analogues

Mechanistic and Pharmacokinetic Differences

A. Fangchinoline vs. This compound

- SARS-CoV-2 Inhibition: this compound exhibits superior membrane permeability (PAMPA assay) and modulates more membrane receptors (e.g., ACE2) than fangchinoline .

- Transcriptional Effects: Fangchinoline induces distinct gene expression profiles in 293TAT cells, while this compound mimics the crude extract’s activity .

B. Cepharanthine vs. This compound

- Structural Similarity : High Tanimoto coefficient (0.97) but divergent therapeutic applications (e.g., cepharanthine for Ebola vs. This compound for silicosis) .

- Safety : this compound’s CYP3A-mediated biotransformation increases pulmonary and hepatic toxicity risks, whereas cepharanthine has fewer reported adverse effects .

Toxicity Profiles

- This compound: Associated with dose-dependent hepatotoxicity, pulmonary injury (via CYP3A-mediated metabolites), and genotoxicity . Acute doses (>150 mg/kg in mice) cause transient liver/kidney damage .

- Fangchinoline & Other Alkaloids: No significant nephrotoxicity or hepatotoxicity reported in S.

Clinical and Research Implications

Q & A

Q. What computational tools are effective for predicting this compound’s polypharmacology?

- Bioinformatics Workflow :

Use PharmMapper or SwissTargetPrediction to identify potential targets (e.g., 263 targets predicted in endometrial cancer) .

Validate via molecular docking (AutoDock Vina) and MD simulations (GROMACS) for binding stability .

Perform KEGG pathway enrichment (DAVID) to prioritize pathways like PI3K/Akt .

Data Contradictions & Resolution

- Toxicity vs. Therapeutic Efficacy : While this compound shows nephrotoxicity at high doses (>100 mg/kg), lower doses (10–20 mg/kg) synergize with prednisone to reduce renal fibrosis. Resolution requires dose-response studies in target tissues .

- MMP-2/MMP-9 Selectivity : this compound inhibits MMP-9 but not MMP-2 in prostate cancer. Use zymography to confirm gelatinase activity and qPCR for isoform-specific mRNA regulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.